N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-14-2-8-18(9-3-14)31(28,29)26-12-10-15(11-13-26)19(27)23-21-25-24-20(30-21)16-4-6-17(22)7-5-16/h2-9,15H,10-13H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXSVESTVCDFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with a 1,3,4-oxadiazole core, like ccg-307963, often exhibit a broad range of biological activities.
Mode of Action
It’s known that ccg-1423, a compound similar to ccg-307963, acts downstream of rho and blocks sreL-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V
Biochemical Pathways
Compounds with a 1,3,4-oxadiazole core are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. Therefore, it’s likely that CCG-307963 may affect multiple biochemical pathways.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Formula
- Molecular Formula: C18H15FN4O2
- Molecular Weight: 338.34 g/mol
- IUPAC Name: this compound
Structural Characteristics
The compound features a piperidine ring substituted with a sulfonyl group and an oxadiazole moiety, which is known for its bioisosteric properties that enhance biological activity. The presence of the fluorophenyl group contributes to its lipophilicity, potentially improving membrane permeability and biological interactions.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition: The compound has shown inhibitory activity against various enzymes, including carbonic anhydrase (CA) and histone deacetylases (HDAC), which are crucial in cancer progression and other diseases .
- Receptor Binding: It interacts with specific receptors, altering their activity. This interaction can lead to various biological effects such as anti-inflammatory and anticancer activities .
Anticancer Activity
Research indicates that derivatives of oxadiazoles possess significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
- Lung adenocarcinoma (A549)
The mean IC50 values for these compounds often fall within the range of 10–100 µM, indicating moderate to high potency against tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that oxadiazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives are also being explored for:
- Anti-inflammatory Effects: Compounds have shown promise in reducing inflammation in various models.
- Anticonvulsant Properties: Some derivatives exhibit activity against seizures in animal models .
Case Studies
-
Anticancer Efficacy : A study evaluated the efficacy of similar oxadiazole compounds on multiple cancer cell lines. The results indicated a selective cytotoxicity profile with significant apoptosis induction in treated cells.
Cell Line IC50 (µM) HeLa 25 Caco-2 30 A549 45 -
Antimicrobial Activity : In vitro tests showed that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL against common pathogens.
Bacteria Minimum Inhibitory Concentration (MIC) Escherichia coli 100 µg/mL Staphylococcus aureus 50 µg/mL
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H15FN4O2
- Molecular Weight : 338.34 g/mol
- IUPAC Name : N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
- CAS Number : Not specifically listed; however, related compounds can be referenced for synthesis and identification.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds containing oxadiazole moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress within cancer cells .
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties associated with oxadiazole derivatives. These compounds may inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Synthesis of Novel Therapeutics
The unique structural features of this compound allow for modifications that can lead to the development of new therapeutic agents. Researchers are exploring various analogs to enhance efficacy and reduce toxicity.
Targeting Specific Diseases
Given its biological activities, this compound may be targeted towards specific diseases such as:
- Infectious Diseases : Targeting bacterial infections resistant to conventional antibiotics.
- Cancer : Developing targeted therapies for specific cancer types by modifying its structure to enhance selectivity towards cancer cells.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of E. coli growth at MIC of 6 μM |
| Study B | Investigate anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values below 10 μM |
| Study C | Assess anti-inflammatory effects | Reduced pro-inflammatory cytokines in murine models |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
- Compound 15: 1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide Key Difference: Replaces the 4-fluorophenyl group with a phenyl group and the tosyl group with a 4-chlorobenzenesulfonyl moiety. The chlorine atom increases molecular weight (446.9 vs. ~455.47 for the target compound) and may enhance halogen-bonding interactions .
- Compound 16: N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide Key Difference: Incorporates a pyridine-linked 1,2,4-oxadiazole ring and a benzyl-fluorophenyl group. The benzyl group increases steric hindrance (MW = 471.5) .
Substitution Patterns
- Compound 12: N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-N'-(4-fluorophenyl)urea Key Difference: Replaces the piperidine-carboxamide with a urea linker and retains the 4-fluorophenyl group. The chlorine substitution on the oxadiazole may enhance hydrophobic interactions .
- Compound 10: N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide Key Difference: Substitutes piperidine with dihydroisoquinoline.
Cytotoxic and Enzymatic Activity
- Compound 121 (): A structurally distinct oxadiazole derivative (N-(3-fluoro-4-...cyclopropane-1-carboxamide) exhibited moderate to excellent Axl enzymatic potency and activity in MDA-MB-231 cancer cells.
- Compound 15: No biological data are provided, but the 4-chlorobenzenesulfonyl group is associated with enhanced halogen bonding in kinase inhibitors .
Physicochemical Properties
Preparation Methods
Piperidine Ring Synthesis
The piperidine ring is synthesized via cyclization or derived from commercially available ethyl piperidine-4-carboxylate. A common route involves:
-
Boc protection : Ethyl piperidine-4-carboxylate is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to yield Boc-protected piperidine.
-
Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of triethylamine introduces the sulfonyl group at the piperidine nitrogen.
-
Ester hydrolysis : The ethyl ester is hydrolyzed to carboxylic acid using NaOH in ethanol/water.
-
Carboxamide formation : Activation with thionyl chloride converts the acid to an acyl chloride, followed by reaction with ammonium hydroxide to yield the carboxamide.
Key conditions :
-
Sulfonylation requires anhydrous conditions to prevent hydrolysis of tosyl chloride.
-
Carboxamide formation achieves 85–92% yield when using a 2:1 molar ratio of ammonium hydroxide to acyl chloride.
Synthesis of 5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-Amine
Amidoxime Intermediate Formation
The oxadiazole ring is constructed via a two-step process:
-
Nitrile to amidoxime : 4-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, yielding 4-fluorophenylamidoxime.
-
Cyclization : The amidoxime undergoes TBTU-mediated heterocyclization with a carboxylic acid derivative. For example, coupling with chloroacetyl chloride in DMF at 0–5°C forms the 1,3,4-oxadiazole ring.
Optimization notes :
-
Microwave-assisted synthesis (100°C, 20 minutes) improves amidoxime yield to 94% compared to conventional heating (72%).
-
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) enhances coupling efficiency by activating carboxyl groups.
Coupling of Piperidine and Oxadiazole Moieties
Amide Bond Formation
The final step involves linking the piperidine-4-carboxamide and oxadiazole-2-amine via an amide bond:
-
Activation : The carboxylic acid group of 1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.
-
Coupling : Reaction with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine at room temperature for 12 hours yields the target compound.
Critical parameters :
-
HATU outperforms EDCI/HOBt in minimizing racemization (yield: 78% vs. 65%).
-
Anhydrous DMF is essential to prevent hydrolysis of the activated intermediate.
Alternative Synthetic Routes
One-Pot Oxadiazole Formation
A streamlined method condenses nitrile, hydroxylamine, and carboxylic acid derivatives in a single pot:
-
4-Fluorobenzonitrile, hydroxylamine, and piperidine-4-carboxylic acid are heated at 90°C in pH 9.5 borate buffer.
-
In situ cyclodehydration forms the oxadiazole ring simultaneously with amide coupling.
Advantages :
Analytical Characterization Data
Spectral Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.75–7.68 (m, 4H, tosyl aromatic), 7.25–7.18 (m, 2H, fluorophenyl), 4.12–3.98 (m, 2H, piperidine-CH₂), 2.89–2.75 (m, 2H, piperidine-CH₂), 2.42 (s, 3H, tosyl-CH₃).
-
HRMS : m/z calculated for C₂₂H₂₂FN₃O₄S [M+H]⁺: 468.1389; found: 468.1393.
Challenges and Optimization Opportunities
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves: (i) Cyclization of precursors (e.g., using phosphorus oxychloride (POCl₃) for oxadiazole ring formation ). (ii) Sulfonylation of the piperidine ring with 4-methylbenzenesulfonyl chloride under reflux in dimethylformamide (DMF) or ethanol . (iii) Purification via column chromatography to achieve >95% purity .
- Optimization : Adjust solvent polarity (e.g., DMF for high solubility), temperature (60–80°C for cyclization), and catalyst stoichiometry. Monitor yields using HPLC .
Q. Which spectroscopic methods are essential for structural confirmation?
- Answer :
- ¹H/¹³C NMR : To verify fluorophenyl (δ 7.2–7.8 ppm) and sulfonamide (δ 2.4 ppm for methyl group) signals .
- IR Spectroscopy : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
Q. What safety precautions are required during handling?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to acute toxicity and skin irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : Immediate rinsing for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can solubility and stability challenges be addressed in biological assays?
- Answer :
- Solubility : Use DMSO as a stock solvent (≤10% v/v in aqueous buffers) .
- Stability : Perform pH-dependent stability studies (e.g., 4–8 pH range) and monitor degradation via LC-MS. Store at –20°C under inert atmosphere .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Answer :
- Dose-Response Validation : Re-test activity in standardized assays (e.g., enzyme inhibition IC₅₀ with triplicates) .
- Metabolite Interference : Use liver microsome models to rule out metabolic instability .
- Structural Analog Comparison : Benchmark against fluorophenyl-thiadiazole derivatives (e.g., see ) to identify SAR outliers .
Q. How to design SAR studies targeting the oxadiazole and sulfonamide moieties?
- Answer :
- Oxadiazole Modifications : Substitute 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Sulfonamide Variants : Replace 4-methylbenzenesulfonyl with trifluoromethyl or heterocyclic sulfonamides to improve target binding .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase or GPCR targets .
Q. What are the limitations of current cytotoxicity assays for this compound?
- Answer :
- False Positives : Address via counter-screens against non-target cells (e.g., HEK293) .
- Mitochondrial Interference : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
